5-(5,6-dimethoxy-1H-1,3-benzodiazol-1-yl)-3-(pyridin-4-ylmethoxy)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GSK336313 is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. It is a selective inhibitor of glycogen synthase kinase-3 beta, a serine/threonine protein kinase involved in various cellular processes, including glycogen metabolism, cell signaling, and neuroprotection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK336313 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route and reaction conditions can vary, but common steps include:
Formation of the Core Structure: This involves the construction of the core scaffold through a series of condensation and cyclization reactions.
Functionalization: Introduction of functional groups such as hydroxyl, amino, or halogen groups to enhance the compound’s activity and selectivity.
Purification: The final product is purified using techniques like column chromatography and recrystallization to achieve the desired purity.
Industrial Production Methods
Industrial production of GSK336313 involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, use of industrial-grade reagents, and implementation of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
GSK336313 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert GSK336313 into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.
Scientific Research Applications
GSK336313 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of glycogen synthase kinase-3 beta and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating cellular processes such as apoptosis, cell proliferation, and differentiation.
Medicine: Explored for its potential therapeutic applications in treating diseases like Alzheimer’s, cancer, and diabetes.
Industry: Utilized in the development of new drugs and therapeutic agents targeting glycogen synthase kinase-3 beta.
Mechanism of Action
GSK336313 exerts its effects by selectively inhibiting glycogen synthase kinase-3 beta. This inhibition disrupts the phosphorylation of downstream targets, leading to altered cellular signaling and metabolic pathways. The compound’s molecular targets include various proteins involved in glycogen metabolism, cell cycle regulation, and neuroprotection .
Comparison with Similar Compounds
Similar Compounds
Lithium Chloride: A non-selective inhibitor of glycogen synthase kinase-3 beta.
SB216763: Another selective inhibitor of glycogen synthase kinase-3 beta with a different chemical structure.
CHIR99021: A potent and selective inhibitor of glycogen synthase kinase-3 beta.
Uniqueness
GSK336313 is unique due to its high selectivity and potency in inhibiting glycogen synthase kinase-3 beta. This makes it a valuable tool for studying the specific roles of this kinase in various cellular processes and for developing targeted therapies.
Properties
Molecular Formula |
C20H18N4O4S |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
5-(5,6-dimethoxybenzimidazol-1-yl)-3-(pyridin-4-ylmethoxy)thiophene-2-carboxamide |
InChI |
InChI=1S/C20H18N4O4S/c1-26-15-7-13-14(8-16(15)27-2)24(11-23-13)18-9-17(19(29-18)20(21)25)28-10-12-3-5-22-6-4-12/h3-9,11H,10H2,1-2H3,(H2,21,25) |
InChI Key |
XNOBOZRCPWKBSS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN2C3=CC(=C(S3)C(=O)N)OCC4=CC=NC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.